4-Decenoic Acid

描述

RN given refers to (Z)-isomer; RN for cpd without isomeric designation not available 5/88

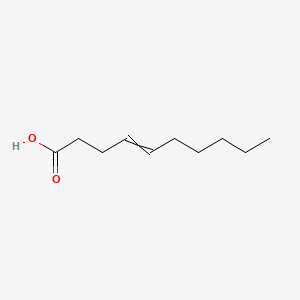

Structure

3D Structure

属性

IUPAC Name |

dec-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-7H,2-5,8-9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZKQTCECFWKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862066 | |

| Record name | Dec-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; fruity aroma | |

| Record name | 4-Decenoic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in oil, soluble (in ethanol) | |

| Record name | 4-Decenoic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.140-1.160 (20°) | |

| Record name | 4-Decenoic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26303-90-2 | |

| Record name | 4-Decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26303-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dec-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Decenoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decenoic acid is a monounsaturated medium-chain fatty acid that has garnered significant interest in the scientific community. Its presence and activity are particularly relevant in the study of metabolic disorders and its potential applications in various industrial and pharmaceutical contexts. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols and biological pathways associated with this compound.

Chemical Properties and Structure

This compound is a ten-carbon fatty acid with a single double bond originating at the fourth carbon. This structure gives rise to geometric isomers, cis and trans, each with distinct properties and biological relevance.

Structure:

-

Molecular Formula: C₁₀H₁₈O₂

-

IUPAC Name: dec-4-enoic acid[2]

-

Isomers:

-

cis-4-Decenoic acid ((4Z)-dec-4-enoic acid)

-

trans-4-Decenoic acid ((4E)-dec-4-enoic acid)

-

The general structure of this compound is as follows:

CH₃(CH₂)₄CH=CH(CH₂)₂COOH

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its isomers.

| Property | This compound (Isomer Unspecified) | cis-4-Decenoic Acid | trans-4-Decenoic Acid |

| CAS Number | 26303-90-2[1][3] | 505-90-8 | 57602-94-5 |

| Density | ~0.920 g/cm³ at 20 °C | Data not readily available | Data not readily available |

| Boiling Point | 97-98 °C at 0.30 torr | Data not readily available | Data not readily available |

| Refractive Index | ~1.450 at 20 °C | Data not readily available | Data not readily available |

| Solubility | Soluble in oil and ethanol. | Practically insoluble in water. | Practically insoluble in water. |

Experimental Protocols

Synthesis of this compound

While various synthetic routes exist, a general approach for the synthesis of unsaturated fatty acids can be adapted for this compound. One common method is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide.

Methodology:

-

Preparation of the Phosphonium Ylide: A suitable alkyl halide (e.g., 1-bromohexane) is reacted with triphenylphosphine to form the corresponding phosphonium salt. This salt is then treated with a strong base (e.g., butyllithium) to generate the ylide.

-

Wittig Reaction: The ylide is then reacted with an appropriate aldehyde (e.g., 4-oxobutanoic acid) to form the alkene. The geometry of the double bond (cis or trans) can be influenced by the choice of reagents and reaction conditions.

-

Purification: The crude product is purified using techniques such as column chromatography on silica gel or distillation under reduced pressure to yield pure this compound.

Purification of this compound

Purification is critical to isolate the desired isomer and remove any unreacted starting materials or byproducts.

Methodology:

-

Extraction: The reaction mixture is typically quenched with water and the product is extracted into an organic solvent like diethyl ether or ethyl acetate.

-

Washing: The organic layer is washed sequentially with water, dilute acid (e.g., 1M HCl) to remove any basic impurities, and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Chromatography/Distillation: The crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, for thermally stable compounds, distillation under high vacuum can be employed.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like fatty acids.

Methodology:

-

Derivatization: To increase volatility, the carboxylic acid group of this compound is often derivatized to its methyl ester (FAME) or trimethylsilyl (TMS) ester. This is typically achieved by reacting the acid with a derivatizing agent such as BF₃-methanol or BSTFA, respectively.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a wax column or a non-polar column like a DB-5). The oven temperature is programmed to ramp up to allow for the separation of different fatty acid esters based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron ionization). The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical structure and isomeric purity of this compound.

Methodology:

-

Sample Preparation: A small amount of the purified this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer and ¹H and ¹³C NMR spectra are acquired.

-

Spectral Analysis:

-

¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals provide information about the different types of protons in the molecule, including those on the double bond, which can help determine the cis/trans stereochemistry.

-

¹³C NMR: The chemical shifts of the carbon signals confirm the carbon skeleton and the presence of the carboxylic acid and alkene functional groups.

-

Signaling Pathways and Biological Effects

cis-4-Decenoic acid is a known metabolite that accumulates in individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid metabolism. Its accumulation has been linked to mitochondrial dysfunction.

Effect of cis-4-Decenoic Acid on Mitochondrial Function

cis-4-Decenoic acid has been shown to impair mitochondrial respiration and induce the mitochondrial permeability transition (MPT). The following diagram illustrates the proposed logical flow of these effects.

Caption: Logical workflow of the detrimental effects of cis-4-Decenoic Acid on mitochondrial function.

Experimental Workflow for Investigating Mitochondrial Dysfunction

The following diagram outlines a typical experimental workflow to assess the impact of this compound on mitochondrial function.

Caption: Experimental workflow for studying the effects of this compound on mitochondria.

Conclusion

This compound, particularly the cis isomer, plays a significant role in the pathophysiology of certain metabolic disorders by inducing mitochondrial dysfunction. Understanding its chemical properties and having robust experimental protocols for its synthesis, purification, and analysis are crucial for further research into its biological effects and potential therapeutic interventions. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers working in this field.

References

- 1. cis-4-Decenoic and decanoic acids impair mitochondrial energy, redox and Ca(2+) homeostasis and induce mitochondrial permeability transition pore opening in rat brain and liver: Possible implications for the pathogenesis of MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for cis-4-Decenoic acid (HMDB0004980) [hmdb.ca]

- 3. cis-4-decenoic acid provokes mitochondrial bioenergetic dysfunction in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (Z)-4-Decenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Z)-4-Decenoic acid, also known as obtusilic acid, is an unsaturated fatty acid with potential applications in various fields of chemical and pharmaceutical research. Its stereospecific synthesis is of considerable interest to ensure the production of the pure Z-isomer, which is crucial for its biological activity and subsequent use in drug development and other applications. This technical guide provides an in-depth overview of the primary synthetic pathways for (Z)-4-decenoic acid, complete with detailed experimental protocols and quantitative data.

Core Synthetic Strategies

The stereoselective synthesis of the cis (or Z) double bond in (Z)-4-decenoic acid is the key challenge. The two most prominent and effective methods for achieving this are the Wittig reaction and Z-selective olefin metathesis. Additionally, the partial reduction of alkynes represents a classical and viable approach.

Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and phosphonium ylides. To favor the formation of the Z-isomer, non-stabilized ylides are typically employed under salt-free conditions.[1][2][3]

Reaction Scheme:

Caption: General scheme of the Wittig reaction.

For the synthesis of (Z)-4-decenoic acid, the retrosynthetic analysis involves disconnecting the C4-C5 double bond. This leads to two possible synthetic routes:

-

Route A: Reaction of hexanal with a phosphonium ylide derived from a 4-halobutanoic acid derivative.

-

Route B: Reaction of an aldehyde-functionalized butanoic acid derivative with a pentyl-derived phosphonium ylide.

Route A is generally preferred as it allows for the introduction of the carboxylic acid functionality at a later stage, avoiding potential side reactions with the basic ylide.

Experimental Protocol (Hypothetical, based on typical Wittig procedures):

-

Preparation of the Phosphonium Salt: (4-Carboxybutyl)triphenylphosphonium bromide is prepared by reacting triphenylphosphine with 5-bromovaleric acid.

-

Ylide Formation: The phosphonium salt is deprotonated using a strong, non-nucleophilic base such as sodium hydride or sodium amide in an aprotic solvent like THF or DMSO under an inert atmosphere.

-

Wittig Reaction: Hexanal is added dropwise to the solution of the ylide at low temperature (e.g., -78 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The triphenylphosphine oxide byproduct is often removed by precipitation or chromatography. The crude product is then purified by column chromatography to isolate (Z)-4-decenoic acid.

Quantitative Data:

Specific yield and Z/E selectivity data for the Wittig synthesis of (Z)-4-decenoic acid are not available in the provided search results. Generally, Wittig reactions with non-stabilized ylides can provide good yields with moderate to high Z-selectivity.

| Parameter | Value | Reference |

| Yield | Not available | |

| Z:E Ratio | Not available |

Z-Selective Olefin Metathesis

Z-selective olefin metathesis has emerged as a powerful and highly stereoselective method for the synthesis of Z-alkenes.[4][5] This reaction typically employs molybdenum or ruthenium-based catalysts that are specifically designed to favor the formation of the cis-isomer.

Reaction Scheme:

Caption: General scheme of Z-selective cross-metathesis.

For the synthesis of (Z)-4-decenoic acid, a cross-metathesis reaction between 1-hexene and a suitable ω-unsaturated carboxylic acid derivative (e.g., 4-pentenoic acid) would be employed in the presence of a Z-selective catalyst.

Experimental Protocol (Hypothetical, based on general metathesis procedures):

A specific experimental protocol for the Z-selective metathesis synthesis of (Z)-4-decenoic acid is not detailed in the provided search results. A general procedure would be as follows:

-

Catalyst and Substrate Preparation: The Z-selective metathesis catalyst (e.g., a Schrock-type molybdenum catalyst or a Z-selective Grubbs-type ruthenium catalyst) is dissolved in a dry, degassed solvent such as toluene or dichloromethane under an inert atmosphere. 1-Hexene and a protected form of 4-pentenoic acid (e.g., the methyl ester) are added.

-

Metathesis Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperatures for a specified period, monitoring the reaction progress by TLC or GC.

-

Work-up and Purification: The reaction is quenched, and the catalyst is removed. The solvent is evaporated, and the crude product is purified by column chromatography.

-

Deprotection: The protecting group on the carboxylic acid is removed to yield (Z)-4-decenoic acid.

Quantitative Data:

While specific data for (Z)-4-decenoic acid is unavailable, Z-selective metathesis reactions can achieve high yields and excellent Z-selectivity.

| Parameter | Value | Reference |

| Yield | Potentially high (>80%) | |

| Z:E Ratio | Potentially high (>95:5) |

Partial Reduction of Alkynes

The partial reduction of an internal alkyne is a classic method for the synthesis of Z-alkenes. The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), is crucial for stopping the hydrogenation at the alkene stage and ensuring syn-addition of hydrogen to give the cis-isomer.

Reaction Scheme:

Caption: Partial reduction of an alkyne to a Z-alkene.

The synthesis of (Z)-4-decenoic acid via this route would involve the preparation of 4-decynoic acid followed by its partial hydrogenation.

Experimental Protocol (Hypothetical, based on typical alkyne reduction procedures):

-

Synthesis of 4-Decynoic Acid: This can be achieved by the alkylation of a smaller terminal alkyne. For example, the deprotonation of 1-hexyne with a strong base like n-butyllithium, followed by reaction with a protected 4-halobutanoic acid derivative.

-

Partial Hydrogenation: 4-Decynoic acid is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and Lindlar's catalyst is added. The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere until the starting material is consumed (monitored by TLC or GC).

-

Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified, typically by chromatography, to yield (Z)-4-decenoic acid.

Quantitative Data:

The partial reduction of alkynes using Lindlar's catalyst generally provides high yields and excellent Z-selectivity.

| Parameter | Value | Reference |

| Yield | Typically high (>90%) | |

| Z:E Ratio | Generally >95:5 |

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthetic pathways, the following diagrams are provided in the DOT language.

Wittig Reaction Workflow

Caption: Workflow for the Wittig synthesis of (Z)-4-decenoic acid.

Z-Selective Metathesis Workflow

Caption: Workflow for the Z-selective metathesis synthesis.

Alkyne Reduction Pathway

Caption: Synthetic pathway via partial alkyne reduction.

Conclusion

The synthesis of (Z)-4-decenoic acid can be effectively achieved through several stereoselective methods. The Wittig reaction offers a classic and reliable approach, although Z/E selectivity can be variable. Z-selective olefin metathesis represents a more modern and highly stereoselective alternative, often providing excellent yields and Z:E ratios. The partial reduction of a corresponding alkyne using a poisoned catalyst is another robust method for obtaining the desired Z-isomer. The choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of stereochemical purity. Further research is needed to establish detailed and optimized experimental protocols specifically for the synthesis of (Z)-4-decenoic acid to provide precise quantitative data.

References

- 1. researchgate.net [researchgate.net]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Catalytic Z-selective olefin cross-metathesis for natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Decenoic Acid: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-decenoic acid, a medium-chain monounsaturated fatty acid. The document details its natural occurrences, provides in-depth experimental protocols for its isolation and analysis, and explores its known biological activities, with a focus on its impact on mitochondrial function.

Natural Sources of this compound

This compound exists as two geometric isomers, cis-4-decenoic acid and trans-4-decenoic acid. Both isomers are found in nature, although quantitative data on their concentrations are limited.

Table 1: Natural Sources and Quantitative Data for this compound

| Natural Source | Isomer | Method of Analysis | Reported Concentration/Presence |

| Lindera umbellata (a plant species) | cis-4-Decenoic acid (Obtusilic acid) | Gas-Liquid Chromatography (GLC) | 4.6% of total fatty acids in seed oil |

| Heated Butter | (E)-4-Decenoic acid (trans) | Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) | Detected as a minor component[1] |

| Hops and Beer | cis-4-Decenoic acid (as methyl ester) | Not specified | Identified as a volatile organic compound[2] |

Isolation and Purification of this compound

The isolation of this compound from natural sources involves a multi-step process encompassing lipid extraction, saponification, and chromatographic purification. The following is a generalized protocol that can be adapted for various plant and food matrices.

Experimental Protocol: Isolation from Plant Material (e.g., Lindera umbellata seeds)

2.1.1. Lipid Extraction

-

Sample Preparation: Grind the dried plant material (e.g., seeds) into a fine powder.

-

Solvent Extraction:

-

Homogenize the powdered sample in a chloroform:methanol (2:1, v/v) solution.

-

Agitate the mixture for a specified period to ensure thorough lipid extraction.

-

Add 0.1 M KCl solution to the mixture to facilitate phase separation.

-

Centrifuge the mixture to separate the layers. The lower chloroform phase will contain the lipids.

-

Collect the lower lipid phase. Wash the remaining phase with chloroform and pool the chloroform extracts to maximize lipid recovery.

-

Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

-

2.1.2. Saponification and Fatty Acid Liberation

-

Hydrolysis:

-

Dissolve the total lipid extract in a methanolic solution of a strong base (e.g., 6% sodium hydroxide in methanol).

-

Heat the mixture under reflux for approximately 2 hours to saponify the glycerolipids, converting them into fatty acid salts (soaps).

-

-

Extraction of Free Fatty Acids:

-

After cooling, acidify the mixture to a pH of 1-2 with an aqueous solution of a strong acid (e.g., 15% HCl) to protonate the fatty acid salts, yielding free fatty acids.

-

Extract the free fatty acids from the acidified aqueous solution using an organic solvent such as dichloromethane or hexane. Repeat the extraction multiple times to ensure complete recovery.

-

Combine the organic extracts and wash with distilled water to remove any remaining acid.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain a mixture of free fatty acids.

-

2.1.3. Purification by Preparative Chromatography

-

Column Selection: A reversed-phase C18 column is suitable for the separation of fatty acids.

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of a modifier like formic acid to ensure the fatty acids remain protonated, can be employed.

-

Fraction Collection: Monitor the column effluent using a suitable detector (e.g., UV-Vis or an evaporative light scattering detector). Collect fractions corresponding to the elution time of this compound, as determined by a standard.

-

Purity Analysis: Assess the purity of the collected fractions using analytical HPLC or GC-MS.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) by heating in 1 N methanolic-HCl at 80°C for 3 hours.

-

Extraction of FAMEs: Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane.

-

GC-MS Analysis:

-

Column: Use a capillary column suitable for FAME analysis (e.g., a wax-type column).

-

Injector and Detector Temperatures: Set appropriate temperatures for the injector and detector.

-

Oven Temperature Program: Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to identify the FAME of this compound based on its mass spectrum and retention time compared to a standard.

-

Biological Activity: Induction of Mitochondrial Dysfunction

cis-4-Decenoic acid has been shown to impair mitochondrial function, a mechanism that may be relevant in the pathophysiology of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a metabolic disorder where this fatty acid accumulates.

Signaling Pathway: Mitochondrial Permeability Transition Pore (mPTP) Induction

cis-4-Decenoic acid acts as both an uncoupler of oxidative phosphorylation and a metabolic inhibitor. It disrupts the mitochondrial inner membrane potential and induces the opening of the mitochondrial permeability transition pore (mPTP)[3][4]. This leads to mitochondrial swelling, release of cytochrome c, and ultimately can trigger apoptotic cell death.

Caption: Mechanism of cis-4-decenoic acid-induced mitochondrial dysfunction.

Experimental Workflow: Assessing Mitochondrial Dysfunction

The following workflow outlines the key experiments to assess the impact of this compound on mitochondrial function.

Caption: Experimental workflow for evaluating the effects of this compound on mitochondria.

Biosynthesis of this compound in Plants

The precise biosynthetic pathway for this compound in plants has not been fully elucidated. However, it is likely synthesized through a variation of the well-established fatty acid biosynthesis pathway.

4.1. Proposed Biosynthetic Pathway

De novo fatty acid synthesis in plants occurs in the plastids. The process starts with acetyl-CoA and involves a series of elongation steps catalyzed by the fatty acid synthase (FAS) complex. The synthesis of a C10 monounsaturated fatty acid would require the action of a specific acyl-ACP desaturase on a C10:0-ACP (caproyl-ACP) intermediate, introducing a double bond at the delta-4 position.

Caption: Proposed biosynthetic pathway of cis-4-decenoic acid in plants.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further research is warranted to fully elucidate its natural distribution, biosynthetic pathways, and the complete scope of its biological activities.

References

- 1. academic.oup.com [academic.oup.com]

- 2. psecommunity.org [psecommunity.org]

- 3. cis-4-Decenoic and decanoic acids impair mitochondrial energy, redox and Ca(2+) homeostasis and induce mitochondrial permeability transition pore opening in rat brain and liver: Possible implications for the pathogenesis of MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cis-4-decenoic acid provokes mitochondrial bioenergetic dysfunction in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 4-Decenoic Acid Isomers: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Decenoic acids, a group of medium-chain fatty acids (MCFAs), are emerging as molecules of significant interest in various biological contexts. Their isomers, differing in the position and geometry of the carbon-carbon double bond, exhibit distinct and potent biological activities. This technical guide provides a comprehensive overview of the known biological activities of 4-decenoic acid isomers, with a particular focus on the cis and trans configurations. Furthermore, this guide delves into the activities of related decenoic acid isomers and decanoic acid to provide a broader context for their potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Biological Activities of this compound Isomers

The biological activities of this compound isomers are an area of active investigation. The majority of the available research focuses on the cis isomer, primarily due to its association with a metabolic disorder.

cis-4-Decenoic Acid (Obtusilic Acid)

cis-4-Decenoic acid is a characteristic metabolite that accumulates in individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[1][2][3] This accumulation is linked to significant cellular dysfunction, particularly within the mitochondria.

cis-4-Decenoic acid has been identified as a potent disruptor of mitochondrial bioenergetics. It acts as both an uncoupler of oxidative phosphorylation and a metabolic inhibitor. In vitro studies using isolated rat brain mitochondria have demonstrated that cis-4-decenoic acid elicits the following effects:

-

Altered Mitochondrial Respiration: It markedly increases state 4 respiration (resting state) while decreasing state 3 respiration (active ATP synthesis). This indicates an uncoupling of the electron transport chain from ATP synthesis.

-

Reduced Respiratory Control Ratio (RCR): The decrease in the RCR signifies a loss of mitochondrial efficiency.

-

Induction of Mitochondrial Permeability Transition (MPT): cis-4-Decenoic acid can induce the opening of the mitochondrial permeability transition pore, leading to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c.

-

Decreased Mitochondrial Membrane Potential: The uncoupling effect leads to a dissipation of the proton gradient across the inner mitochondrial membrane.

These effects collectively contribute to impaired cellular energy production and can trigger apoptotic pathways, potentially explaining the neurological and hepatic damage observed in MCAD deficiency.

Quantitative Data on cis-4-Decenoic Acid Activity

Currently, specific quantitative data such as IC50 values for the effects of cis-4-decenoic acid on mitochondrial parameters are not extensively reported in the publicly available literature. The table below summarizes the qualitative findings.

| Biological Activity | Isomer | Effect | Target/System | Supporting Evidence |

| Mitochondrial Respiration | cis-4-Decenoic Acid | Uncoupler of oxidative phosphorylation; increases state 4, decreases state 3 respiration. | Rat brain mitochondria | |

| Mitochondrial Permeability Transition | cis-4-Decenoic Acid | Induces MPT pore opening and cytochrome c release. | Rat brain and liver mitochondria | |

| Mitochondrial Membrane Potential | cis-4-Decenoic Acid | Decreases mitochondrial membrane potential. | Rat brain and liver mitochondria |

trans-4-Decenoic Acid

Information regarding the specific biological activities of trans-4-decenoic acid is scarce in the current scientific literature. Further research is warranted to elucidate its potential physiological and pharmacological roles.

Biological Activities of Other Decenoic Acid Isomers and Decanoic Acid

To provide a more comprehensive understanding of the structure-activity relationships of decenoic acids, this section explores the biological activities of other relevant isomers and the saturated counterpart, decanoic acid.

cis-2-Decenoic Acid

cis-2-Decenoic acid is a bacterial signaling molecule known for its ability to induce the dispersal of biofilms, which are communities of microorganisms adhered to a surface. This activity has been observed against a broad spectrum of bacteria, including both Gram-positive and Gram-negative species. The biofilm-dispersing effect of cis-2-decenoic acid makes it a promising candidate for the development of novel anti-biofilm agents, particularly in combination with conventional antibiotics.

Quantitative Data on cis-2-Decenoic Acid Activity

| Biological Activity | Isomer/Compound | Effective Concentration | Target/System | Supporting Evidence |

| Biofilm Dispersal | cis-2-Decenoic Acid | Nanomolar to low micromolar range | Various bacterial species |

Decanoic Acid (Capric Acid)

Decanoic acid, the saturated C10 fatty acid, has been shown to modulate key signaling pathways involved in metabolism and cell growth.

Decanoic acid acts as a direct ligand and partial agonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and glucose homeostasis. This interaction suggests a potential role for decanoic acid in the regulation of lipid metabolism and insulin sensitivity.

Decanoic acid has been demonstrated to inhibit the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, independent of glucose and insulin levels. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its inhibition by decanoic acid suggests potential therapeutic applications in diseases characterized by aberrant mTORC1 signaling, such as certain cancers and neurological disorders.

Quantitative Data on Decanoic Acid Activity

| Biological Activity | Compound | Effect | Target/System | Supporting Evidence |

| PPARγ Activation | Decanoic Acid | Partial agonist | PPARγ nuclear receptor | |

| mTORC1 Inhibition | Decanoic Acid | Inhibits phosphorylation of 4E-BP1 | mTORC1 signaling pathway |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Mitochondrial Respiration Assay

Objective: To measure the effect of this compound isomers on mitochondrial oxygen consumption.

Methodology:

-

Isolation of Mitochondria: Isolate mitochondria from rat liver or brain tissue using differential centrifugation.

-

Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.

-

Assay Buffer: Suspend isolated mitochondria in a respiration buffer (e.g., MiR05).

-

Substrate Addition: Add substrates for complex I (e.g., glutamate and malate) or complex II (e.g., succinate) to initiate respiration.

-

State 4 Respiration: Measure the basal oxygen consumption rate in the presence of substrate but without ADP.

-

State 3 Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis and measure the maximal oxygen consumption rate.

-

Isomer Treatment: Introduce varying concentrations of the this compound isomer to the mitochondrial suspension and record the changes in state 3 and state 4 respiration rates.

-

Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3/State 4) to assess mitochondrial coupling.

Cytochrome c Release Assay (Western Blot)

Objective: To detect the release of cytochrome c from mitochondria into the cytosol upon treatment with this compound isomers.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., hepatocytes, neurons) and treat them with different concentrations of the this compound isomer for various time points.

-

Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

-

Protein Quantification: Determine the protein concentration of both fractions using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for cytochrome c, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of a band for cytochrome c in the cytosolic fraction indicates its release from the mitochondria.

Biofilm Dispersal Assay

Objective: To evaluate the ability of decenoic acid isomers to disperse pre-formed bacterial biofilms.

Methodology:

-

Biofilm Formation: Grow bacterial biofilms (e.g., Pseudomonas aeruginosa) on a suitable surface, such as the pegs of a Calgary Biofilm Device or in the wells of a microtiter plate.

-

Isomer Treatment: After a defined period of biofilm growth, expose the biofilms to various concentrations of the decenoic acid isomer in fresh growth medium.

-

Incubation: Incubate the treated biofilms for a specific duration.

-

Quantification of Dispersed Cells: Measure the optical density (OD) of the surrounding medium to quantify the number of planktonic cells dispersed from the biofilm.

-

Quantification of Remaining Biofilm: Stain the remaining biofilm with a dye such as crystal violet, and then solubilize the dye and measure its absorbance to quantify the biofilm biomass. A decrease in crystal violet staining indicates biofilm dispersal.

PPARγ Activation Assay (Luciferase Reporter Assay)

Objective: To determine if decenoic acid isomers can activate the PPARγ receptor.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) in its promoter.

-

Isomer Treatment: Treat the transfected cells with various concentrations of the decenoic acid isomer. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Cell Lysis: After an appropriate incubation period, lyse the cells to release the cellular contents, including the luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: An increase in luciferase activity compared to the vehicle control indicates activation of the PPARγ signaling pathway.

mTORC1 Inhibition Assay (Western Blot for p-4E-BP1)

Objective: To assess the inhibitory effect of decenoic acid isomers on the mTORC1 signaling pathway.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293) and treat them with different concentrations of the decenoic acid isomer.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

-

Western Blotting: Perform SDS-PAGE and Western blotting as described in the cytochrome c release assay protocol.

-

Immunodetection: Probe the membrane with primary antibodies specific for the phosphorylated form of 4E-BP1 (a downstream target of mTORC1) and total 4E-BP1. Use an appropriate HRP-conjugated secondary antibody.

-

Data Analysis: A decrease in the ratio of phosphorylated 4E-BP1 to total 4E-BP1 indicates inhibition of the mTORC1 pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.

Conclusion

The isomers of this compound and related medium-chain fatty acids represent a promising area for therapeutic development. cis-4-Decenoic acid's profound effects on mitochondrial function, while detrimental in the context of MCAD deficiency, provide valuable insights into mitochondrial biology and potential targets for intervention in other diseases. The biofilm-dispersing properties of cis-2-decenoic acid and the metabolic and growth-regulatory roles of decanoic acid further highlight the diverse and potent bioactivities of this class of molecules. This technical guide serves as a foundational resource, summarizing the current state of knowledge and providing detailed experimental frameworks to facilitate further research into the fascinating and therapeutically relevant biological activities of this compound isomers. The significant gaps in our understanding, particularly concerning the biological roles of trans-4-decenoic acid and the quantitative aspects of cis-4-decenoic acid's activity, underscore the need for continued investigation in this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. Rapid diagnosis of medium-chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Decenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Decenoic acid, a medium-chain unsaturated fatty acid, is a molecule of interest in various scientific disciplines, including flavor chemistry, biochemistry, and materials science. Its isomeric forms, (Z)-4-decenoic acid and (E)-4-decenoic acid, exhibit distinct physical and chemical properties that influence their biological activity and potential applications. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in biological signaling pathways, using the closely related and well-documented cis-2-decenoic acid as an illustrative model.

Physical and Chemical Properties

This compound is a monounsaturated carboxylic acid with the molecular formula C₁₀H₁₈O₂.[1][2] The presence of a carbon-carbon double bond at the fourth position gives rise to geometric isomerism, resulting in cis (Z) and trans (E) forms, which have differing spatial arrangements and, consequently, distinct physical properties.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |

| Molecular Weight | 170.25 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Odor | Fruity aroma |

Physicochemical Data

The physical properties of this compound can vary depending on the isomeric form. The following table summarizes key physicochemical data for the unspecified isomer and the (E)-isomer.

| Property | Unspecified Isomer | (E)-4-Decenoic Acid | Source |

| Density | ~0.92 g/cm³ at 20°C | 1.182 g/cm³ (estimate) | |

| Refractive Index | ~1.15 at 20°C | 1.4470 to 1.4510 | |

| Boiling Point | 97-98°C at 0.30 torr | 177.8°C at 760 mmHg | |

| Melting Point | - | 18.83°C (estimate) | |

| Flash Point | - | 65°C | |

| pKa (Predicted) | - | 4.67 ± 0.10 | |

| Solubility | Soluble in oil and ethanol. | - |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal methyl group, methylene groups in the alkyl chain, protons adjacent to the double bond, and the acidic proton of the carboxylic acid. The coupling constants of the vinylic protons would be indicative of the cis or trans configuration of the double bond.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the alkyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹), a sharp peak for the C=O stretch (around 1710 cm⁻¹), and peaks corresponding to C-H stretching and bending vibrations. The C=C stretching vibration will also be present, though it may be weak.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage at the alpha and beta positions relative to the carbonyl group and fragmentation of the alkyl chain.

Experimental Protocols

This section details methodologies for the synthesis and key reactions of this compound, providing a foundation for laboratory work.

Synthesis of this compound

The synthesis of specific isomers of this compound can be achieved through various established organic chemistry reactions.

The Wittig reaction is a reliable method for the stereoselective synthesis of Z-alkenes.

-

Objective: To synthesize (Z)-4-decenoic acid from a suitable aldehyde and a phosphonium ylide.

-

Materials:

-

Hexanal

-

(3-Carboxypropyl)triphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran - THF)

-

Apparatus for anhydrous reactions (e.g., Schlenk line, oven-dried glassware)

-

-

Procedure:

-

Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (3-carboxypropyl)triphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise with stirring. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

-

Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour.

-

Wittig Reaction: Cool the ylide solution back to 0°C.

-

Add a solution of hexanal in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3 to protonate the carboxylate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure (Z)-4-decenoic acid.

-

Cross-metathesis using a Grubbs' catalyst is an effective method for the synthesis of E-alkenes.

-

Objective: To synthesize (E)-4-decenoic acid from two smaller alkenes.

-

Materials:

-

1-Hexene

-

4-Pentenoic acid

-

Grubbs' catalyst (e.g., Grubbs' second-generation catalyst)

-

Anhydrous, degassed solvent (e.g., dichloromethane - DCM)

-

Apparatus for air-sensitive reactions

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 4-pentenoic acid and an excess of 1-hexene in anhydrous, degassed DCM.

-

Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction will produce ethylene gas as a byproduct.

-

Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (E)-4-decenoic acid.

-

Key Chemical Reactions

Fischer esterification is a classic method for converting a carboxylic acid into an ester using an alcohol and an acid catalyst.

-

Objective: To synthesize an ester of this compound (e.g., ethyl 4-decenoate).

-

Materials:

-

This compound

-

Ethanol (in excess, to act as both reactant and solvent)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Brine

-

Anhydrous sodium sulfate

-

Apparatus for reflux and extraction

-

-

Procedure:

-

In a round-bottom flask, combine this compound and a large excess of ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, slowly neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the ester with an organic solvent like diethyl ether.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.

-

Purify the ester by distillation or column chromatography.

-

The double bond in this compound can be converted to an epoxide using a peroxy acid.

-

Objective: To synthesize 4,5-epoxydecanoic acid.

-

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Aprotic solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution

-

-

Procedure:

-

Dissolve this compound in dichloromethane in a flask.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise with stirring.

-

Allow the reaction to proceed at 0°C to room temperature, monitoring by TLC.

-

Once the starting material is consumed, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the epoxide. Further purification may be achieved by chromatography.

-

Biological Role and Signaling Pathways

While the specific signaling pathways of this compound are not as extensively studied as some of its isomers, the role of medium-chain fatty acids in bacterial communication is well-established. The closely related molecule, cis-2-decenoic acid, is a known signaling molecule in Pseudomonas aeruginosa that induces the dispersion of biofilms. This provides a valuable model for understanding the potential biological activity of this compound.

The cis-2-Decenoic Acid Signaling Pathway in Pseudomonas aeruginosa

cis-2-Decenoic acid (CDA) is a fatty acid signaling molecule that plays a crucial role in the lifecycle of Pseudomonas aeruginosa biofilms. It is involved in the transition from a sessile, biofilm-forming state to a motile, planktonic state. The production of CDA is dependent on the DspI protein. Once produced, CDA can act as an autoinducer, triggering a signaling cascade that leads to the dispersion of the biofilm. This process involves the downregulation of genes associated with biofilm formation and the upregulation of genes related to motility. A key receptor for CDA has been identified as the long-chain fatty acid-CoA ligase FadD1, which, upon binding to CDA, can modulate the expression of quorum sensing-related genes.

Below is a simplified representation of the CDA signaling pathway leading to biofilm dispersion.

Experimental Workflow for Studying Biofilm Dispersion

Investigating the effect of this compound on biofilm formation and dispersion can be carried out using a standard laboratory workflow.

Conclusion

This compound presents a compelling subject for further research due to its interesting chemical properties and potential biological activities. This guide has summarized the current knowledge on its physical and chemical characteristics and provided detailed experimental protocols to facilitate further investigation. The exploration of its role in biological signaling, informed by the behavior of related fatty acids, opens avenues for its potential application in drug development, particularly in the context of antimicrobial strategies and the modulation of bacterial communication. Further research is warranted to fully elucidate the specific properties and mechanisms of action of the individual isomers of this compound.

References

Spectroscopic Data for 4-Decenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-decenoic acid, a medium-chain unsaturated fatty acid. The information presented herein is essential for its identification, characterization, and application in various research and development settings. This document focuses on the spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for cis-4-decenoic acid. The NMR data presented is based on predicted values, which serve as a reliable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data for cis-4-Decenoic Acid (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11-12 | Singlet (broad) | -COOH |

| ~5.3-5.5 | Multiplet | H-4, H-5 |

| ~2.3-2.4 | Triplet | H-2 |

| ~2.0-2.2 | Multiplet | H-3, H-6 |

| ~1.2-1.4 | Multiplet | H-7, H-8, H-9 |

| ~0.9 | Triplet | H-10 |

Table 2: Predicted ¹³C NMR Data for cis-4-Decenoic Acid (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C-1 (-COOH) |

| ~130 | C-4 or C-5 |

| ~128 | C-4 or C-5 |

| ~34 | C-2 |

| ~32 | C-8 |

| ~29 | C-7 |

| ~27 | C-6 |

| ~25 | C-3 |

| ~22 | C-9 |

| ~14 | C-10 |

Table 3: Characteristic IR Absorption Bands for cis-4-Decenoic Acid

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3000 | Medium | C-H stretch (sp², alkene) |

| 2960-2850 | Strong | C-H stretch (sp³, alkyl) |

| 1710-1690 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1410 | Medium | O-H bend (in-plane) |

| ~1280 | Medium | C-O stretch |

| ~940 | Broad, Medium | O-H bend (out-of-plane) |

| ~720 | Medium | =C-H bend (cis-disubstituted alkene) |

Table 4: Expected Major Mass Spectrometry Fragments for this compound (Electron Ionization)

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular Ion) |

| 153 | [M - OH]⁺ |

| 125 | [M - COOH]⁺ |

| 60 | McLafferty rearrangement fragment [CH₂=C(OH)₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for unsaturated fatty acids and can be specifically adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition:

-

A standard pulse sequence is used.

-

Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should encompass the entire expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width is necessary (typically 0-200 ppm).

-

A longer acquisition time and a higher number of scans are generally required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected first.

-

The sample spectrum is then recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (typically 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Derivatization: To increase volatility, the carboxylic acid is often converted to its methyl ester (FAME - Fatty Acid Methyl Ester). This can be achieved by reacting the acid with a methanol/acid catalyst solution (e.g., BF₃ in methanol).

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample, dissolved in a volatile solvent like hexane, is injected into the GC.

-

-

Instrumentation: A GC-MS system is used, comprising a gas chromatograph for separation and a mass spectrometer for detection and fragmentation.

-

Gas Chromatography:

-

A capillary column with a suitable stationary phase (e.g., a polar phase like wax or a non-polar phase like DB-5) is used to separate the components of the sample.

-

A temperature program is employed to elute the FAME of this compound.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions.

-

Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis.

This guide provides foundational spectroscopic information and protocols for this compound, facilitating its use in scientific and industrial applications. For definitive structural confirmation, comparison with a certified reference standard is always recommended.

The Role of 4-Decenoic Acid in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decenoic acid, a medium-chain unsaturated fatty acid, has garnered significant attention in the scientific community for its pivotal role as a biomarker in the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid metabolism.[1][2] Beyond its diagnostic utility, emerging research indicates that this compound actively participates in and influences various aspects of lipid metabolism, mitochondrial function, and cellular signaling. This technical guide provides a comprehensive overview of the current understanding of this compound's role in these processes, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Concepts

This compound as a Biomarker for MCAD Deficiency

The accumulation of cis-4-decenoic acid in plasma and other bodily fluids is a pathognomonic feature of MCAD deficiency.[2] This genetic disorder impairs the body's ability to break down medium-chain fatty acids for energy, leading to a buildup of specific metabolites, including this compound. Quantitative analysis of cis-4-decenoic acid levels is a sensitive and specific method for diagnosing MCAD deficiency.[1][2]

Data Presentation: Quantitative Analysis of cis-4-Decenoic Acid

The following table summarizes the quantitative data on cis-4-decenoic acid concentrations in plasma from individuals with MCAD deficiency compared to control groups.

| Group | Analyte | Concentration (µmol/L) | Reference |

| MCAD Patients (symptomatic and asymptomatic) | cis-4-decenoic acid | 3.5 - 71 | |

| Normal Children | cis-4-decenoic acid | 0.2 - 1.7 | |

| MCAD Heterozygotes | cis-4-decenoic acid | 0.1 - 1.5 | |

| Other Fatty Acid Oxidation Defects | cis-4-decenoic acid | 0.2 - 2.2 | |

| Patients on Valproic Acid | cis-4-decenoic acid | 0.2 - 0.4 |

Metabolic Pathways Involving this compound

Beta-Oxidation of Linoleic Acid

Cis-4-decenoic acid is an intermediate in the beta-oxidation pathway of linoleic acid, a common polyunsaturated fatty acid. The following diagram illustrates the enzymatic steps leading to the formation of cis-4-decenoyl-CoA.

Caption: Beta-oxidation pathway of linoleic acid to cis-4-decenoyl-CoA.

Impact on Mitochondrial Function

This compound has been shown to exert significant effects on mitochondrial bioenergetics, acting as both an uncoupler of oxidative phosphorylation and a metabolic inhibitor.

Effects on Mitochondrial Respiration

Studies on isolated mitochondria have demonstrated that cis-4-decenoic acid alters key respiratory parameters. Specifically, it leads to an increase in state 4 respiration (resting state) and a decrease in state 3 respiration (active state, in the presence of ADP), resulting in a lowered respiratory control ratio (RCR), which is an indicator of the coupling between respiration and ATP synthesis.

Data Presentation: Effects of cis-4-Decenoic Acid on Mitochondrial Respiration

The following table summarizes the qualitative and quantitative effects of cis-4-decenoic acid on mitochondrial respiration.

| Parameter | Effect of cis-4-Decenoic Acid | Quantitative Change | Reference |

| State 4 Respiration | Increased | Markedly increased | |

| State 3 Respiration | Decreased | Decreased | |

| Respiratory Control Ratio (RCR) | Decreased | Decreased | |

| ADP/O Ratio | Diminished | Diminished | |

| Mitochondrial Membrane Potential | Decreased | Markedly decreased |

Mitochondrial Swelling and Cytochrome c Release

This compound can induce mitochondrial swelling, suggesting a non-selective permeabilization of the inner mitochondrial membrane. This can lead to the release of cytochrome c from the intermembrane space into the cytosol, a key event in the intrinsic pathway of apoptosis.

Caption: Effects of this compound on mitochondrial integrity.

Signaling Pathways

Peroxisome Proliferator-Activated Receptors (PPARs)

Medium-chain fatty acids, including decenoic acid, can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism. The activation of PPARs by fatty acids leads to the transcriptional regulation of a host of target genes involved in fatty acid uptake, beta-oxidation, and energy expenditure.

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Decenoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the sensitive and accurate quantification of 4-decenoic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, including lipid extraction and chemical derivatization, followed by optimized GC-MS parameters for separation and detection. The use of an internal standard ensures high accuracy and reproducibility, making this method suitable for research and clinical applications where precise measurement of this specific unsaturated fatty acid is required.

Introduction

This compound is a monounsaturated fatty acid that plays a role in various biological processes. Its accurate quantification is crucial in metabolic research and is particularly significant as a biomarker for diagnosing conditions such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for fatty acid analysis due to its high sensitivity, selectivity, and resolving power.[2][3][4]

However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and high polarity, which can lead to poor chromatographic peak shapes and inaccurate results.[2] To overcome these issues, a derivatization step is necessary to convert the fatty acids into more volatile and less polar ester derivatives, making them amenable to GC analysis. This protocol details the esterification of this compound to its fatty acid methyl ester (FAME) derivative prior to GC-MS analysis.

Principle of the Method

The overall workflow involves three main stages:

-

Lipid Extraction: Total lipids, including this compound, are extracted from the biological matrix (e.g., plasma, serum, tissue homogenate) using a liquid-liquid extraction method. An internal standard (IS), such as Tridecanoic acid (C13:0), is added at the beginning to correct for analyte loss during sample preparation and analysis.

-

Derivatization: The carboxyl group of the extracted fatty acids is converted into a methyl ester (FAME) through an acid-catalyzed reaction, typically using Boron Trifluoride (BF₃) in methanol. This step neutralizes the polar carboxyl group, significantly increasing the volatility of the analyte.

-

GC-MS Analysis and Quantification: The resulting FAMEs are separated on a GC capillary column and detected by a mass spectrometer. Quantification is achieved by comparing the peak area ratio of the this compound methyl ester to the internal standard methyl ester against a calibration curve prepared with known concentrations of the analyte. For enhanced sensitivity, Selected Ion Monitoring (SIM) mode is often employed.

Experimental Protocols

Materials and Reagents

-

This compound standard (≥98% purity)

-

Tridecanoic acid (Internal Standard, ≥99% purity)

-

Boron Trifluoride-Methanol solution (12-14% w/w BF₃)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

-

Nitrogen gas (high purity)

-

Glass tubes with PTFE-lined screw caps

-

GC vials with inserts

Sample Preparation (Lipid Extraction)

This protocol is adapted for a 100 µL plasma or serum sample.

-

Pipette 100 µL of the sample into a glass tube.

-

Add a known amount of Tridecanoic acid internal standard solution (e.g., 10 µL of a 100 µg/mL solution).

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to achieve phase separation.

-

Carefully transfer the lower organic phase (containing lipids) to a new clean glass tube using a Pasteur pipette.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or in a heated block (≤ 40°C).

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 1 mL of 12-14% BF₃-Methanol solution.

-

Tightly cap the tube and heat it in a heating block or water bath at 60°C for 10 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of deionized water and 1 mL of hexane to the tube.

-

Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Allow the layers to separate (centrifugation can be used if an emulsion forms).

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC autosampler vial for analysis.

Preparation of Calibration Standards

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Perform serial dilutions to create a set of calibration standards with concentrations ranging from 0.5 to 50 µg/mL.

-

Process 100 µL of each standard solution through the complete extraction and derivatization protocol described above, ensuring the same amount of internal standard is added to each.

-

Use the processed standards to construct a calibration curve by plotting the peak area ratio (this compound FAME / IS FAME) against the concentration.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound methyl ester. Parameters may need to be optimized for specific instruments.

| Parameter | Setting |

| Gas Chromatograph | Agilent GC or equivalent |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial: 75°C, hold for 1 min. Ramp: 10°C/min to 280°C, hold for 10 min. |

| Mass Spectrometer | Agilent MSD or equivalent |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | This compound methyl ester: m/z 184 (M⁺), 153, 125, 74 |

| Tridecanoic acid methyl ester (IS): m/z 228 (M⁺), 199, 143, 87, 74 |

Data Presentation and Method Performance

The performance of the method should be validated to ensure reliability. The tables below show expected performance characteristics.

Table 1: Calibration Curve Data

| Analyte | Concentration Range (µg/mL) | Calibration Equation | Correlation Coefficient (R²) |

|---|

| this compound | 0.5 - 50 | y = 0.125x + 0.005 | > 0.998 |

Table 2: Method Validation Summary

| Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.50 µg/mL |

| Precision (Intra-day, %RSD) | < 5% |

| Precision (Inter-day, %RSD) | < 8% |

| Accuracy (Recovery %) | 92% - 107% |

Visualizations

Experimental Workflow Diagram

Caption: Figure 1. GC-MS Quantification Workflow for this compound

Derivatization Reaction Diagram

Caption: Figure 2. Acid-Catalyzed Esterification of this compound

References

- 1. Plasma cis-dec-4-enoic acid measured by isotope dilution mass spectrometry; an improved assay to diagnose medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

Application Notes and Protocols: Synthesis of 4-Decenoic Acid Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-decenoic acid derivatives in drug discovery. Detailed protocols for the synthesis of key derivatives and the evaluation of their biological activity are included, along with visualizations of relevant signaling pathways.

Introduction

This compound is a monounsaturated fatty acid that, along with its derivatives, has garnered interest in the field of drug discovery due to its structural similarity to biologically active lipids. The presence of a carbon-carbon double bond at the 4th position provides a key site for chemical modification, allowing for the generation of a diverse library of compounds with potential therapeutic applications. These derivatives can be designed to interact with various biological targets, including enzymes and receptors involved in cancer, inflammation, and metabolic diseases.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. Key strategies include the Wittig reaction and olefin metathesis to construct the carbon-carbon double bond, followed by functionalization of the carboxylic acid moiety.

Protocol 1: Synthesis of (Z)-4-Decenoic Acid via Wittig Reaction

This protocol describes the synthesis of the cis (or Z) isomer of this compound using a Wittig reaction between an aldehyde and a phosphonium ylide.

Materials:

-

Hexanal

-

(3-Carboxypropyl)triphenylphosphonium bromide

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend (3-carboxypropyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Slowly add sodium hydride (2.2 eq) portion-wise to the suspension.

-

Allow the mixture to warm to room temperature and stir for 2 hours. The formation of the orange-red ylide indicates a successful reaction.

-

Wittig Reaction: Cool the ylide solution back to 0°C and add a solution of hexanal (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of water. Acidify the mixture to pH 3-4 with 1M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude (Z)-4-decenoic acid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound Amides

This protocol details the conversion of this compound into its amide derivatives using a coupling agent.

Materials:

-

(Z)- or (E)-4-Decenoic acid

-

Amine of choice (e.g., aniline, benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-